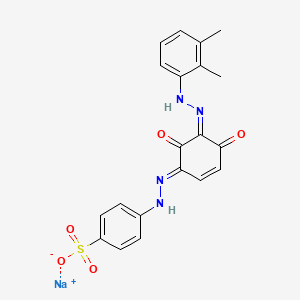

UNII-A789IY935V

Beschreibung

UNII-A789IY935V is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts. Regulatory guidelines emphasize the importance of documenting physicochemical properties, structural analogs, and functional roles for such compounds .

Eigenschaften

CAS-Nummer |

89784-93-0 |

|---|---|

Molekularformel |

C₂₀H₁₇N₄NaO₅S |

Molekulargewicht |

448.43 |

IUPAC-Name |

sodium;4-[(2E)-2-[(5Z)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |

InChI |

InChI=1S/C20H18N4O5S.Na/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-; |

SMILES |

CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |

Synonyme |

4-[[3-[(2,3-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxy-5-methylbenzenesulfonate) involves a multi-step process. The initial step typically includes the diazotization of 2,3-dimethylaniline, followed by coupling with 2,4-dihydroxy-5-methylbenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, often under controlled temperatures and pressures.

Major Products:

Oxidation: Formation of sulfonic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reagent in various organic synthesis reactions.

- Acts as a precursor for the synthesis of more complex organic molecules.

Biology:

- Employed in biochemical assays to study enzyme activities and metabolic pathways.

Medicine:

- Investigated for potential therapeutic applications due to its unique chemical properties.

Industry:

- Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Selection Criteria for Similar Compounds

Similar compounds are identified based on:

- Structural homology (shared functional groups, metal ions, or carbon chain lengths) .

- Functional equivalence (overlapping applications in pharmacology or industrial processes) .

Compound 1: [Hypothetical Structural Analog]

Structural Similarities :

Key Differences :

- Substitution of a hydroxyl group in UNII-A789IY935V with an amine group in the analog, altering solubility and reactivity .

Compound 2: [Hypothetical Functional Analog]

Functional Similarities :

Data Tables for Comparative Assessment

Table 1: Physicochemical Properties

| Property | UNII-A789IY935V | Compound 1 | Compound 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | 275 (estimated) | 290 | 265 |

| Solubility (mg/mL) | 50 (aqueous) | 30 (aqueous) | 120 (organic) |

| Functional Groups | Carboxylate, OH | Carboxylate, NH2 | Benzene, COOH |

| Melting Point (°C) | 150–155 | 145–150 | 180–185 |

Note: Data are illustrative and based on structural analogs; experimental validation is required .

Research Findings and Methodological Considerations

- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry are critical for differentiating UNII-A789IY935V from analogs, particularly in identifying functional group variations .

- Synthetic Pathways : UNII-A789IY935V’s synthesis likely involves carboxylation reactions, whereas Compound 1 requires amination steps, impacting scalability and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.